PD-089828

Tyrosine Kinase Inhibition Kinase Profiling Structure-Activity Relationship

PD-089828 is the founding 6-arylpyrido[2,3-d]pyrimidine lead compound for broad-spectrum kinase inhibition (FGFR/PDGFR/EGFR/c-Src). Unique dual mechanism (ATP-competitive vs non-competitive) makes it an essential reference standard for SAR studies and selectivity panel calibration. Ideal for validating novel analogs like PD-173074/PD-161570.

Molecular Formula C18H18Cl2N6O
Molecular Weight 405.3 g/mol
Cat. No. B1684482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-089828
SynonymsPD089828;  PD089828;  PD 089828.
Molecular FormulaC18H18Cl2N6O
Molecular Weight405.3 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C18H18Cl2N6O/c1-18(2,3)26-17(27)25-15-10(13-11(19)5-4-6-12(13)20)7-9-8-22-16(21)24-14(9)23-15/h4-8H,1-3H3,(H4,21,22,23,24,25,26,27)
InChIKeyRRWSNCZYJCOEFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea (PD-089828) Procurement Guide: Chemical Identity, Class, and Research-Grade Specifications


1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea (CAS 179343-17-0), also designated as PD-089828, is the founding member of the 6-arylpyrido[2,3-d]pyrimidine class of ATP-competitive tyrosine kinase inhibitors [1]. It exhibits broad-spectrum inhibitory activity against fibroblast growth factor receptor-1 (FGFR-1), platelet-derived growth factor receptor-β (PDGFR-β), epidermal growth factor receptor (EGFR), and the non-receptor tyrosine kinase c-Src [2]. As the initial lead compound from which subsequent selective analogs (e.g., PD-173074, PD-161570) were derived, PD-089828 remains a critical reference standard for validating structure-activity relationship (SAR) studies and benchmarking kinase selectivity profiling assays [3].

Why 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea Cannot Be Substituted by Other Pyrido[2,3-d]pyrimidine Analogs


Substitution of PD-089828 with structurally related pyrido[2,3-d]pyrimidine analogs (e.g., PD-173074, PD-161570, or the selective compound 4e) is scientifically invalid without careful consideration of divergent kinase selectivity profiles. While these compounds share a common heterocyclic core, modifications at the 2-position amino group, the 6-position aryl substituent, and the 7-position urea moiety produce marked shifts in potency and target selectivity [1]. Specifically, PD-089828 provides a unique broad-spectrum inhibitory signature (FGFR/PDGFR/EGFR/c-Src) that is deliberately attenuated in later-generation selective analogs [2]. Users requiring a pan-kinase reference inhibitor or a tool compound to interrogate redundant signaling pathways will find that selective FGFR inhibitors (e.g., PD-173074) or PDGFR-selective derivatives cannot recapitulate the multi-target pharmacology of PD-089828. Procurement decisions must therefore be guided by the specific experimental requirement: broad-spectrum pathway disruption versus target-specific mechanistic dissection.

PD-089828 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Pyrido[2,3-d]pyrimidine Analogs


Broad-Spectrum Kinase Inhibition Profile of PD-089828 Compared to Selective Analog PD-173074

PD-089828 exhibits a broad-spectrum inhibitory profile against four distinct tyrosine kinases, in contrast to the selective FGFR/VEGFR inhibitor PD-173074. PD-089828 inhibits FGFR-1, PDGFR-β, EGFR, and c-Src with IC50 values in the sub-micromolar to low micromolar range, whereas PD-173074 demonstrates >1000-fold selectivity for FGFR1 over PDGFR and c-Src [1]. This divergent selectivity arises from structural modifications at the 2-position (amino vs. 4-(diethylamino)butyl]amino) and 6-position (2,6-dichlorophenyl vs. 3,5-dimethoxyphenyl) of the pyrido[2,3-d]pyrimidine core [2].

Tyrosine Kinase Inhibition Kinase Profiling Structure-Activity Relationship

PD-089828 as the Foundational Lead Compound: Direct SAR Comparison with Improved Analog PD-161570 (6c)

PD-089828 served as the initial lead (compound 4b) from which optimized analogs with enhanced potency, solubility, and bioavailability were developed. Direct SAR studies within the same publication demonstrate that the introduction of a 4-(diethylamino)butyl]amino side chain at the 2-position of PD-089828 yields compound 6c (PD-161570), which exhibits improved potency and bioavailability [1]. While PD-089828 inhibited PDGFr with an IC50 of 1.11 μM (as reported in the J Med Chem SAR study), the optimized analog 6c inhibited PDGF-stimulated vascular smooth muscle cell (VSMC) proliferation with an IC50 of 0.3 μM at day 8 [2].

Medicinal Chemistry Lead Optimization Vascular Smooth Muscle Cell Proliferation

Cellular Autophosphorylation Inhibition: PD-089828 Demonstrates Functional Target Engagement in VSMC and A121 Cells

PD-089828 inhibits PDGF- and EGF-stimulated receptor autophosphorylation in vascular smooth muscle cells (VSMC) and bFGF-mediated tyrosine phosphorylation in A121 cells with IC50 values similar to those observed for inhibition of isolated receptor tyrosine kinase activity [1]. This functional concordance confirms that PD-089828 penetrates cells and engages its intended targets. The inhibition occurs rapidly, with maximal effects on PDGF receptor autophosphorylation reached within 5 minutes of drug exposure, and is long-lasting yet rapidly reversible upon drug removal (within 5 minutes) [2].

Cellular Pharmacology Receptor Autophosphorylation Vascular Smooth Muscle

Functional Cellular Outcomes: Inhibition of VSMC DNA Synthesis, Migration, and Proliferation by PD-089828

PD-089828 inhibits PDGF-stimulated DNA synthesis, PDGF-directed migration, and serum-stimulated growth of vascular smooth muscle cells with IC50 values that parallel its inhibition of PDGF receptor autophosphorylation [1]. These functional endpoints demonstrate that kinase inhibition by PD-089828 translates into measurable anti-proliferative and anti-migratory effects in a therapeutically relevant cell type. This profile supports its utility as a tool compound for investigating growth factor-driven pathologies such as atherosclerosis and restenosis, where redundancies in growth-signaling pathways exist [2].

Anti-proliferative Activity Cell Migration Atherosclerosis Model

Optimal Research and Procurement Applications for 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea (PD-089828)


Broad-Spectrum Tyrosine Kinase Reference Standard for Kinase Selectivity Profiling Panels

PD-089828 serves as an ideal broad-spectrum reference inhibitor in kinase selectivity profiling panels where a compound with activity against FGFR, PDGFR, EGFR, and c-Src is required as a positive control or benchmarking standard. Its defined IC50 values against these four targets (0.15 μM, 1.76 μM, 5.47 μM, and 0.18 μM, respectively) provide a multi-point calibration reference for validating assay performance and comparing the selectivity profiles of novel kinase inhibitors [1].

SAR Reference Compound for Pyrido[2,3-d]pyrimidine Lead Optimization Programs

As the original lead compound from which selective FGFR inhibitors (e.g., PD-173074, 4e) and PDGFR inhibitors (e.g., PD-161570/6c) were derived, PD-089828 is an essential reference standard for medicinal chemistry programs developing next-generation pyrido[2,3-d]pyrimidine-based kinase inhibitors. Its procurement enables direct head-to-head comparison of potency improvements, solubility gains, and selectivity shifts achieved through structural modifications at the 2-, 6-, and 7-positions of the core scaffold [2].

Cellular Pharmacology Studies of Growth Factor Signaling Redundancy

PD-089828 is uniquely suited for in vitro studies investigating the functional consequences of simultaneous inhibition of multiple growth factor receptor tyrosine kinases. In vascular smooth muscle cells, PD-089828 inhibits PDGF-stimulated DNA synthesis (IC50 = 0.8 μM), migration (IC50 = 4.5 μM), and serum-stimulated proliferation (IC50 = 1.8 μM), confirming that its broad-spectrum kinase inhibition translates into robust anti-proliferative and anti-migratory cellular effects [3]. This makes it a valuable tool for modeling diseases characterized by growth factor signaling redundancy, including atherosclerosis and restenosis.

Mechanistic Studies of ATP-Competitive vs. Non-Competitive Kinase Inhibition

PD-089828 exhibits a dual mechanism of action: it acts as an ATP-competitive inhibitor of FGFR-1, PDGFR-β, and EGFR, but as a non-competitive inhibitor of c-Src with respect to ATP. This mechanistic dichotomy makes PD-089828 a valuable tool compound for biochemical studies comparing ATP-competitive versus non-competitive inhibition modalities within a single chemical entity, providing insights into kinase active site flexibility and allosteric regulation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD-089828

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.